2,2-diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide
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Overview
Description
2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide is a synthetic organic compound characterized by the presence of a 3,4,5-trimethoxybenzyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide typically involves the reaction of 3,4,5-trimethoxybenzylamine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding phenolic derivatives.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Studied for its potential anti-cancer properties, particularly in targeting tubulin polymerization.
Industry: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide involves its interaction with molecular targets such as tubulin, a protein involved in cell division. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and thus preventing cell division. This mechanism is similar to that of other known tubulin inhibitors .
Comparison with Similar Compounds
Colchicine: A well-known tubulin inhibitor with a similar mechanism of action.
Combretastatin: Another tubulin inhibitor with structural similarities.
Podophyllotoxin: A natural product that also targets tubulin polymerization.
Uniqueness: 2,2-Diphenyl-N-(3,4,5-trimethoxybenzyl)acetamide is unique due to the presence of the 3,4,5-trimethoxybenzyl group, which enhances its binding affinity and specificity for the colchicine binding site on tubulin. This structural feature may contribute to its enhanced biological activity compared to other similar compounds .
Properties
CAS No. |
292644-06-5 |
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Molecular Formula |
C24H25NO4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2,2-diphenyl-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H25NO4/c1-27-20-14-17(15-21(28-2)23(20)29-3)16-25-24(26)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-15,22H,16H2,1-3H3,(H,25,26) |
InChI Key |
GRWLGARCFDGVNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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